N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic compound known for its unique structure and versatile applications in various fields of science and industry. This compound, characterized by the presence of both triazine and benzo[d]thiazole moieties, has garnered significant interest due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common route includes the initial formation of the benzo[d]thiazole core, followed by the introduction of the triazine ring through nucleophilic substitution reactions. Detailed synthetic conditions often involve:
Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide)
Catalysts such as triethylamine or potassium carbonate
Heating conditions ranging from room temperature to reflux conditions
Industrial Production Methods
Industrial-scale production of this compound requires optimization of the reaction conditions to ensure high yield and purity. Continuous flow synthesis and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative cleavage, particularly at the sulfur atom in the benzo[d]thiazole ring.
Reduction: Reduction reactions typically target the triazine ring, possibly converting it into a simpler amine structure.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the electrophilic sites within the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Depending on the reaction conditions, major products can include various derivatives with modified functional groups, enhancing or altering the biological and chemical properties of the original compound.
Scientific Research Applications
Chemistry
Catalysts: Used as a ligand in coordination chemistry to form stable complexes with metals.
Material Science: Incorporated into polymers for enhanced thermal and chemical stability.
Biology
Enzyme Inhibition: Acts as a potential inhibitor for enzymes due to its rigid structure, which can mimic substrate molecules.
Fluorescent Probes: Modified versions of the compound are used in fluorescence microscopy for tracking biological processes.
Medicine
Drug Development: Explored for its potential as an antitumor and antimicrobial agent.
Diagnostic Agents: Used in imaging techniques due to its ability to bind selectively to certain biological targets.
Industry
Pesticides: Investigated for its efficacy as a pesticide, particularly in controlling fungal infections in crops.
Dyes and Pigments: Utilized in the production of specialty dyes due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The triazine moiety is known to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The benzo[d]thiazole group enhances the binding affinity and specificity of the compound. These interactions trigger a cascade of biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: Similar in terms of enzyme inhibition.
Benzothiazole-2-thiol: Shares the benzo[d]thiazole core, used in material science.
4,6-Dichloro-1,3,5-triazine: Shares the triazine ring, used in the synthesis of various bioactive compounds.
Uniqueness
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide stands out due to its dual-functional group architecture, combining the properties of both triazine and benzo[d]thiazole rings. This confers a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
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Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-24(2)17-21-15(22-18(23-17)25-5-7-27-8-6-25)10-19-16(26)12-3-4-13-14(9-12)28-11-20-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCWFDKZAYGUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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